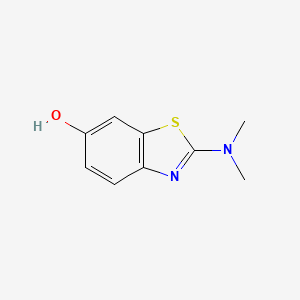

2-(Dimethylamino)benzothiazol-6-ol

説明

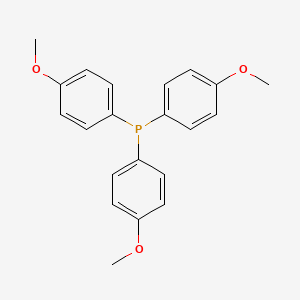

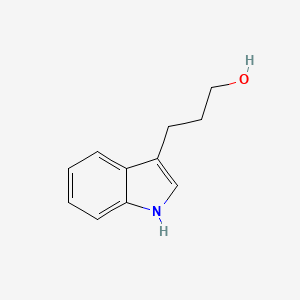

2-(Dimethylamino)benzothiazol-6-ol (DMBT-6-ol) is a synthetic compound that is currently being studied for its potential applications in scientific research. DMBT-6-ol has been studied for its potential use as a marker for the presence of certain compounds in a sample, as well as for its potential in the development of new drugs and treatments.

科学的研究の応用

Corrosion Inhibition

Benzothiazole derivatives, including those related to 2-(Dimethylamino)benzothiazol-6-ol, have been explored for their corrosion inhibiting effects on steel in acidic environments. Experimental studies have found that certain benzothiazole compounds offer high inhibition efficiencies against steel corrosion, suggesting their potential as effective corrosion inhibitors. The efficacy of these inhibitors is attributed to their ability to adsorb onto steel surfaces through both physical and chemical means, providing a protective layer against corrosion. These findings indicate that benzothiazole derivatives could be developed into practical solutions for corrosion protection in industrial applications (Hu et al., 2016).

Fluorescence and Photophysical Properties

Research into the photophysical properties of benzothiazole derivatives has uncovered their potential as fluorescent probes and in the design of materials with specific optical properties. For instance, the study of halogen-substituted benzothiazole compounds revealed their ability to exhibit blue-shifted electronic absorption and fluorescence emission maxima. This characteristic, alongside their moderate fluorescence quantum yields, makes them suitable candidates for applications in fluorescence-based sensors and molecular probes. The modulation of their fluorescence properties through chemical modifications suggests a pathway for designing novel fluorescent materials with tailored characteristics (Misawa et al., 2019).

Biomedical Applications

Benzothiazole derivatives have shown promise in biomedical research, particularly in the development of therapeutic agents and diagnostic tools. For example, compounds structurally related to this compound have been investigated for their potential in treating neurodegenerative diseases like Huntington's disease. Certain derivatives have demonstrated the ability to inhibit the aggregation of huntingtin protein, a key pathological feature of Huntington's disease, suggesting a novel approach to therapeutic intervention (Heiser et al., 2002).

Environmental Monitoring and Analysis

The detection and analysis of benzothiazole compounds in environmental samples have been enhanced through the development of sensitive analytical methods. This research is crucial for understanding the distribution and impact of these compounds in the environment, particularly given their widespread use in industrial and consumer products. Studies have developed methodologies for the simultaneous determination of benzotriazoles and benzothiazoles in various environmental matrices, contributing to the monitoring of these compounds and assessing their ecological and human health risks (Asimakopoulos et al., 2013).

将来の方向性

The future directions in the research of 2-(Dimethylamino)benzothiazol-6-ol and similar benzothiazole derivatives seem promising. The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This could pave the way for the development of more potent biologically active benzothiazole-based drugs .

作用機序

Target of Action

Similar compounds such as dimepheptanol and deanol have been under investigation for their potential therapeutic effects. Dimepheptanol, for instance, is being studied for its potential in the treatment of opioid/heroin dependence . Deanol has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia .

Mode of Action

It is known that similar compounds like deanol hold tertiary amine and primary alcohol groups as functional groups . These functional groups can interact with various biological targets, potentially influencing their activity.

Biochemical Pathways

Compounds with similar structures, such as deanol, have been associated with alterations in calcium handling, which can result in cardiac contractile dysfunction .

Pharmacokinetics

Similar compounds like 17-dimethylamino-ethylamino-17-demethoxy-geldanamycin (17-dmag) have been studied for their pharmacokinetic properties . For instance, 17-DMAG was found to have a terminal half-life of between 6.9 and 9.1 hours, depending on the dose and route of administration .

Result of Action

For example, PDMAEMA-based copolymers have shown antimicrobial action .

Action Environment

The action of 2-(Dimethylamino)-1,3-Benzothiazol-6-ol can be influenced by environmental factors such as pH and temperature. For instance, PDMAEMA-based copolymers, which contain similar functional groups, have shown pH-responsive behavior . At low pH, tertiary amines are protonated to render water-soluble PDMAEMA, which then acts as a cationic polyelectrolyte. At higher pH values, the amino groups were deprotonated to render it water-insoluble .

生化学分析

Biochemical Properties

2-(Dimethylamino)benzothiazol-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in a cascade of biochemical events that ultimately affect cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative effects on cells, including alterations in gene expression and metabolic activity. Additionally, the stability of this compound in various experimental conditions can affect its efficacy and potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can inhibit enzymes involved in the synthesis and degradation of key metabolites, thereby affecting the overall metabolic flux. These interactions can lead to changes in metabolite levels and alterations in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and potency .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it affects metabolic enzymes and other cellular processes .

特性

IUPAC Name |

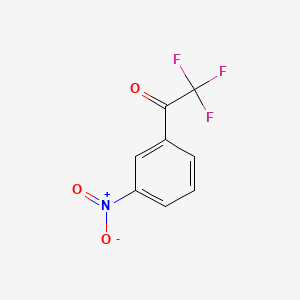

2-(dimethylamino)-1,3-benzothiazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-11(2)9-10-7-4-3-6(12)5-8(7)13-9/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSXJPLARKXKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(S1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241407 | |

| Record name | 2-(Dimethylamino)benzothiazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

943-04-4 | |

| Record name | 2-(Dimethylamino)-6-benzothiazolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylamino)benzothiazol-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)benzothiazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)benzothiazol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。